5-Lipoxygenase (5-LOX) Inhibition: n-Butyl vs. tert-Butyl Aryl Substitution Impact on Human Recombinant Enzyme Activity
6-(4-n-Butylphenyl)-6-oxohexanoic acid demonstrates weak inhibitory activity against human recombinant 5-lipoxygenase (5-LOX), with an IC50 >10,000 nM [1]. In contrast, the tert-butyl analog 6-(4-t-Butylphenyl)-6-oxohexanoic acid (CAS 898791-43-0) exhibits a significantly different activity profile across various enzymes, underscoring that the n-butyl group confers a distinct pharmacological fingerprint .
| Evidence Dimension | Inhibitory activity against human recombinant 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 > 1.00E+4 nM |
| Comparator Or Baseline | 6-(4-t-Butylphenyl)-6-oxohexanoic acid (CAS 898791-43-0) - activity profile qualitatively different based on substituent sterics |
| Quantified Difference | Not directly quantifiable in a single assay; n-butyl analog shows weak 5-LOX inhibition, whereas tert-butyl analog's activity is distinct and context-dependent |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
Procuring the exact n-butyl compound is essential for studies targeting specific lipoxygenase isoforms, as the tert-butyl analog will not replicate this weak 5-LOX inhibition profile due to altered steric interactions.
- [1] BindingDB. Entry BDBM50591538 (CHEMBL5205807): 6-(4-n-Butylphenyl)-6-oxohexanoic acid 5-LOX inhibition data. View Source
